Trk-IN-28

Description

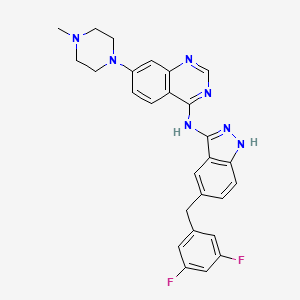

Structure

3D Structure

Properties

Molecular Formula |

C27H25F2N7 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-7-(4-methylpiperazin-1-yl)quinazolin-4-amine |

InChI |

InChI=1S/C27H25F2N7/c1-35-6-8-36(9-7-35)21-3-4-22-25(15-21)30-16-31-26(22)32-27-23-13-17(2-5-24(23)33-34-27)10-18-11-19(28)14-20(29)12-18/h2-5,11-16H,6-10H2,1H3,(H2,30,31,32,33,34) |

InChI Key |

ZJFBRVTUAWNZFO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)C(=NC=N3)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Trk-IN-28: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-28 is a potent inhibitor of Tropomyosin receptor kinases (TRKs) with significant activity against wild-type and mutant forms of these receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and representative experimental protocols for its characterization. The information is intended to support further research and development of this and similar molecules in the context of oncology and neuroscience.

Introduction to TRK Signaling

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] They are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][3] Upon ligand binding, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell survival, proliferation, differentiation, and synaptic plasticity.[3][4] The primary signaling pathways activated by TRK receptors include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2] Dysregulation of TRK signaling, often through gene fusions or mutations, is an oncogenic driver in a variety of adult and pediatric cancers.[2]

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibitory activity against wild-type TRK, as well as clinically relevant mutant forms, including TRKG595R and TRKG667C. The compound also exhibits anti-proliferative effects in cellular models driven by TRK activity.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| TRKWT | 0.55 |

| TRKG595R | 25.1 |

| TRKG667C | 5.4 |

Data sourced from MedchemExpress and is based on the findings of Xu Y, et al. (2024).

Table 2: Anti-proliferative Activity of a related compound, TRK-IN-2

| Cell Line | IC50 (nM) |

| Ba/F3-ETV6-TRKAWT | 9.5 |

| Ba/F3-ETV6-TRKBWT | 3.7 |

| Ba/F3-LMNA-TRKG595R | 205.0 |

| Ba/F3-LMNA-TRKAG667C | 48.3 |

Data for the related compound TRK-IN-2 is provided for context and is sourced from MedchemExpress, referencing Xu Y, et al. (2024).

TRK Signaling Pathways and Inhibition by this compound

This compound exerts its therapeutic effect by blocking the ATP-binding site of the TRK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in cell proliferation and survival in TRK-dependent cancer cells.

Experimental Protocols

While the specific protocols for this compound are not publicly available, this section provides representative methodologies for key assays used in the characterization of TRK inhibitors.

Biochemical Kinase Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of a purified TRK enzyme.

Materials:

-

Purified recombinant TRK kinase domain (e.g., TrkA, TrkB, or TrkC)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Kinase substrate (e.g., a synthetic peptide or protein)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the TRK enzyme, kinase buffer, and substrate.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Measure the signal using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (Representative Protocol)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on TRK signaling.

Materials:

-

TRK-dependent cell line (e.g., Ba/F3 cells engineered to express a TRK fusion protein)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay reagent)

-

Microplate reader

Procedure:

-

Seed the TRK-dependent cells into a 96-well plate at a predetermined density.

-

Allow the cells to adhere and resume growth for 24 hours.

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence), which correlates with the number of viable cells.

-

Determine the IC50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Kinase Selectivity

An essential aspect of drug development is understanding the selectivity of an inhibitor. A highly selective inhibitor targets the intended kinase with minimal off-target effects, which can reduce the potential for toxicity. While a specific kinase selectivity profile for this compound is not publicly available, pan-TRK inhibitors are typically screened against a broad panel of kinases to assess their selectivity.[5] A desirable profile for a pan-TRK inhibitor would show high potency against TrkA, TrkB, and TrkC, with significantly lower activity against other kinases.

Conclusion

This compound is a potent inhibitor of wild-type and mutant TRK kinases, demonstrating anti-proliferative activity in cellular models. Its mechanism of action involves the direct inhibition of the TRK kinase domain, leading to the suppression of key downstream signaling pathways that drive cell growth and survival. The representative experimental protocols provided in this guide offer a framework for the further characterization of this and similar compounds. Future studies should focus on elucidating the detailed kinase selectivity profile of this compound and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2007048074A1 - Method and apparatus for correlating levels of biomarker products with disease - Google Patents [patents.google.com]

- 3. US11174264B2 - TYK2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Differential Roles of Ca2+/Calmodulin-Dependent Protein Kinase II and Mitogen-Activated Protein Kinase Activation in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximizing diversity from a kinase screen: identification of novel and selective pan-Trk inhibitors for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Trk-IN-28

For Researchers, Scientists, and Drug Development Professionals

Discovery of Trk-IN-28: A Potent Pan-TRK Inhibitor

This compound, also identified as compound 30f, is a highly potent inhibitor of Tropomyosin receptor kinases (TRK). Its discovery is the result of a focused drug discovery effort centered on indazolylaminoquinazoline derivatives. This class of compounds was investigated for its potential to inhibit TRK enzymes, which are critical mediators in neuronal signaling and have been implicated as oncogenic drivers in a variety of cancers when their encoding genes, NTRK1, NTRK2, and NTRK3, undergo fusion events.

The development of this compound was part of a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and kinase selectivity of the indazolylaminoquinazoline scaffold. Through iterative chemical synthesis and biological evaluation, researchers identified this compound as a lead compound with exceptional inhibitory activity against both wild-type TRK and clinically relevant mutant forms that confer resistance to first-generation TRK inhibitors.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₇H₂₅F₂N₇ |

| Molecular Weight | 485.53 g/mol [1] |

| CAS Number | 2991504-43-7 |

Biological Activity

This compound demonstrates potent pan-TRK inhibitory activity. The table below summarizes its half-maximal inhibitory concentrations (IC₅₀) against wild-type and mutant TRK kinases.

| Target | IC₅₀ (nM) |

| TRK WT | 0.55[1][2] |

| TRK G595R | 25.1[1][2] |

| TRK G667C | 5.4[1][2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the indazolylaminoquinazoline core, followed by the introduction of the key side chains. The general synthetic scheme is outlined below.

General Procedure for the Synthesis of 4-(1H-indazol-3-ylamino)quinazoline Derivatives

The synthesis of the 4-(1H-indazol-3-ylamino)quinazoline core, a key structural motif of this compound, is typically achieved through a condensation reaction between a 4-chloroquinazoline precursor and a 3-aminoindazole derivative. This reaction is often carried out in a suitable solvent such as isopropanol or dimethylformamide (DMF), and may be heated to drive the reaction to completion. The specific substituents on both the quinazoline and indazole rings are introduced in earlier steps of the synthesis.

While the precise, step-by-step synthesis of this compound (compound 30f) from the primary literature (Xu et al., Bioorg. Med. Chem., 2024) is not publicly available in full detail, the general approach for analogous compounds involves the following conceptual steps:

-

Synthesis of the Substituted 4-Chloroquinazoline: This intermediate is typically prepared from the corresponding 2-aminobenzonitrile or anthranilic acid derivative, which undergoes cyclization to form the quinazolinone, followed by chlorination to yield the 4-chloroquinazoline.

-

Synthesis of the Substituted 3-Aminoindazole: The indazole core can be synthesized through various methods, often starting from a substituted 2-methylaniline or a related precursor. The amino group at the 3-position is a key handle for the subsequent coupling reaction.

-

Coupling Reaction: The substituted 4-chloroquinazoline and the substituted 3-aminoindazole are then reacted together, typically under thermal conditions, to form the C-N bond and yield the final indazolylaminoquinazoline scaffold of this compound.

Experimental Protocols

In Vitro TRK Kinase Inhibition Assay

The inhibitory activity of this compound against wild-type and mutant TRK kinases is determined using a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. The following provides a generalized protocol based on standard kinase assay methodologies.

Objective: To determine the IC₅₀ values of this compound against TRK WT, TRK G595R, and TRK G667C.

Materials:

-

Recombinant human TRK WT, TRK G595R, and TRK G667C enzymes

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)

-

This compound (dissolved in DMSO)

-

HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

-

384-well low-volume microplates

-

Plate reader capable of HTRF detection

Procedure:

-

A kinase reaction mixture is prepared containing the respective TRK enzyme and the biotinylated peptide substrate in the assay buffer.

-

This compound is serially diluted in DMSO and then added to the wells of the microplate. A DMSO control (vehicle) is also included.

-

The kinase reaction is initiated by the addition of ATP to each well.

-

The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

The reaction is stopped by the addition of an EDTA-containing buffer.

-

The HTRF detection reagents are added to each well and the plate is incubated in the dark to allow for binding to the phosphorylated substrate.

-

The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

-

The ratio of the two emission signals is calculated, and the percent inhibition for each concentration of this compound is determined relative to the DMSO control.

-

The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

TRK Signaling Pathway

Tropomyosin receptor kinases are activated by neurotrophins, leading to the activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. This compound exerts its therapeutic effect by inhibiting the initial phosphorylation event of the TRK receptor, thereby blocking these downstream signals. The major signaling cascades initiated by TRK activation are the Ras/Raf/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and the PLCγ/DAG/PKC pathway.

Caption: TRK Signaling Pathway and Inhibition by this compound.

References

Trk-IN-28 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-28 is a potent and selective inhibitor of Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This compound, a derivative of indazolylaminoquinazoline, has demonstrated significant inhibitory activity against both wild-type and mutant forms of Trk receptors, positioning it as a valuable tool for cancer research and potential drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a complex heterocyclic structure. Its systematic IUPAC name and other key identifiers are provided below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-((3-((3,5-difluorobenzyl)methyl)-1H-indazol-6-yl)amino)-7-(4-methylpiperazin-1-yl)quinazoline |

| Molecular Formula | C27H25F2N7 |

| Molecular Weight | 485.53 g/mol |

| SMILES String | FC1=CC(CC2=CC3=C(NN=C3NC4=C5C=CC(N6CCN(C)CC6)=CC5=NC=N4)C=C2)=CC(F)=C1 |

| CAS Number | 2991504-43-7[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | Not explicitly reported | N/A |

| Solubility | Soluble in DMSO. | Vendor Information |

| Insoluble in water and ethanol. | Vendor Information |

Biological Activity

This compound exhibits potent inhibitory activity against wild-type Trk receptors and clinically relevant mutant forms. Its efficacy has been demonstrated in both biochemical and cell-based assays.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| TrkWT | 0.55 | [2] |

| TrkG595R | 25.1 | [2] |

| TrkG667C | 5.4 | [2] |

Table 4: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | Reference |

| Ba/F3-ETV6-TRKAWT | 9.5 | [2] |

| Ba/F3-ETV6-TRKBWT | 3.7 | [2] |

| Ba/F3-LMNA-TRKG595R | 205.0 | [2] |

| Ba/F3-LMNA-TRKAG667C | 48.3 | [2] |

Signaling Pathway

Trk receptors, upon binding with their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival and proliferation. Key pathways activated include the Ras/MAPK/ERK pathway and the PI3K/Akt pathway. This compound, as a Trk inhibitor, blocks these signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the primary literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in a key coupling reaction.

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary publication by Xu et al. in Bioorganic & Medicinal Chemistry.

Biochemical Kinase Assay

The inhibitory activity of this compound against Trk kinases is determined using a biochemical assay that measures the phosphorylation of a substrate.

Materials:

-

Recombinant Trk kinase enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Detection reagents (e.g., HTRF-based)

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the Trk kinase enzyme, biotinylated peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-XL665).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a suitable plate reader to measure the HTRF signal.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative effect of this compound is assessed using engineered cell lines that are dependent on Trk signaling for their growth.

Materials:

-

Ba/F3 cells stably expressing ETV6-TRKA/B or LMNA-TRKA fusions

-

Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

-

Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells/well.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Add the diluted compound to the cells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values from the dose-response curves.

Conclusion

This compound is a highly potent inhibitor of Trk kinases with significant anti-proliferative activity in cellular models driven by Trk fusions. Its well-characterized chemical structure and biological activity make it a valuable research tool for investigating the role of Trk signaling in cancer and other diseases. The detailed protocols provided in this guide offer a foundation for researchers to utilize this compound in their studies. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential as a therapeutic agent.

References

Trk-IN-28: A Technical Guide to a Selective TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-28 is a potent and selective inhibitor of Tropomyosin receptor kinases (TRK). The TRK family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, has been implicated as an oncogenic driver in a variety of adult and pediatric tumors.[1][2] This has established the TRK family as a significant target for cancer therapeutics. This compound has demonstrated inhibitory activity against both wild-type and mutated forms of TRK kinases, making it a valuable tool for research and a potential candidate for further drug development.

This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the signaling pathways it targets, and detailed experimental protocols for its characterization.

Data Presentation

Biochemical Potency

The inhibitory activity of this compound against wild-type and mutant TRK kinases has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| TRK WT | 0.55 |

| TRK G595R | 25.1 |

| TRK G667C | 5.4 |

Data sourced from publicly available information.

Cellular Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of Ba/F3 cells engineered to express various TRK fusion proteins. The IC50 values for its anti-proliferative activity are presented in the following table.

| Cell Line | IC50 (nM) |

| Ba/F3-ETV6-TRKA WT | 9.5 |

| Ba/F3-ETV6-TRKB WT | 3.7 |

| Ba/F3-LMNA-TRK G595R | 205.0 |

| Ba/F3-LMNA-TRKA G667C | 48.3 |

Data sourced from publicly available information.

Signaling Pathways

TRK receptors, upon activation by their neurotrophin ligands, initiate a cascade of downstream signaling events that are critical for cell survival, proliferation, and differentiation. The primary pathways activated include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. This compound, by inhibiting the kinase activity of TRK, effectively blocks these downstream signals.

Caption: TRK Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TRK inhibitors like this compound. These protocols are based on standard industry practices and should be optimized for specific laboratory conditions.

Biochemical Kinase Assay (Generic Protocol)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of TRK kinases.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Materials:

-

Recombinant TRK kinase (WT, G595R, G667C)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the TRK kinase and substrate solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to each well. Note: The final ATP concentration should be at or near the Km for the specific TRK kinase to obtain accurate IC50 values. This information is often provided by the kinase vendor or needs to be determined experimentally.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Ba/F3 Cell Proliferation Assay (Generic Protocol)

This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on TRK signaling for their growth and survival.[3]

Caption: Workflow for a Ba/F3 cell proliferation assay.

Materials:

-

Ba/F3 cells stably expressing a TRK fusion protein (e.g., ETV6-TRKA)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well plates

Procedure:

-

Culture the Ba/F3-TRK fusion cell lines in RPMI-1640 medium with 10% FBS. These cells are IL-3 independent.

-

Harvest the cells and seed them in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Western Blot Analysis of TRK Signaling (Generic Protocol)

This protocol is used to detect the phosphorylation status of TRK and its downstream signaling proteins, thereby confirming the mechanism of action of this compound in a cellular context.

Materials:

-

Cells expressing TRK (e.g., Ba/F3-ETV6-TRKA or other relevant cell lines)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against:

-

Phospho-TRK (e.g., p-TRKA Tyr490)

-

Total TRK

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-AKT (Ser473)

-

Total AKT

-

Loading control (e.g., GAPDH or β-actin)

-

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed the cells and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of TRK and its downstream targets.

Selectivity Profile

A comprehensive kinase selectivity profile, often determined through a kinome scan, is crucial to fully characterize a selective inhibitor. This analysis assesses the binding or inhibitory activity of the compound against a large panel of kinases. At the time of this writing, a detailed, publicly available kinome scan for this compound has not been identified. Such data would be invaluable for understanding its off-target effects and further confirming its selectivity for the TRK family.

Conclusion

This compound is a potent inhibitor of TRK kinases, demonstrating significant activity against both wild-type and clinically relevant mutant forms in biochemical and cellular assays. Its ability to block the proliferation of TRK-dependent cancer cell lines highlights its potential as a valuable research tool and a starting point for the development of novel anti-cancer therapies. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential TRK inhibitors. Further studies to elucidate its full kinome selectivity and in vivo efficacy are warranted.

References

Trk-IN-28: A Technical Guide to IC50 Values and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-28. The document summarizes its inhibitory activity (IC50 values) against wild-type and mutant Trk kinases, details its effects on cancer cell proliferation, and outlines the experimental methodologies used for these determinations. Furthermore, it visually elucidates the key signaling pathways modulated by this compound and the workflow of the assays through detailed diagrams.

Data Presentation: this compound IC50 Values

The inhibitory potency of this compound has been quantified through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of its activity against different Trk kinase variants and in various cellular contexts.

| Target | Assay Type | IC50 (nM) | Cell Line (for cellular assays) |

| TRK WT | Biochemical | 0.55 | N/A |

| TRK G595R | Biochemical | 25.1 | N/A |

| TRK G667C | Biochemical | 5.4 | N/A |

| ETV6-TRKA WT | Cellular | 9.5 | Ba/F3 |

| ETV6-TRKB WT | Cellular | 3.7 | Ba/F3 |

| LMNA-TRKA G595R | Cellular | 205.0 | Ba/F3 |

| LMNA-TRKA G667C | Cellular | 48.3 | Ba/F3 |

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of IC50 data. Below are the methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay

The in vitro inhibitory activity of this compound against wild-type and mutant TRK kinases was determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase.

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The inhibition of the kinase by this compound leads to a decrease in ADP production.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the specific TRK kinase (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[1]

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 40 minutes) to allow for the kinase reaction to proceed.[1]

-

Detection: A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced. This is often achieved through a luminescence-based method where ADP is converted to ATP, which then drives a luciferase-luciferin reaction.[1]

-

Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation (Ba/F3) Assay

The anti-proliferative activity of this compound was assessed using the Ba/F3 cell line, a murine IL-3 dependent pro-B cell line that can be engineered to express specific fusion proteins, rendering their growth dependent on the activity of the expressed kinase.[2][3][4]

Principle: Inhibition of the constitutively active TRK fusion protein by this compound leads to the suppression of cell proliferation and viability, which can be quantified.

General Protocol:

-

Cell Culture: Ba/F3 cells stably expressing the respective ETV6-TRKA/B or LMNA-TRKA fusion proteins are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density.

-

Compound Treatment: this compound is added to the cells at a range of concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.[2]

-

Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.[2]

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Trk inhibition and a typical experimental workflow.

Trk Signaling Pathways

Trk receptors, upon activation by neurotrophins or through oncogenic fusions, initiate several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The primary pathways affected by Trk kinase activity are the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[5][6][7]

Caption: Major Trk signaling pathways leading to cell survival and proliferation.

Experimental Workflow: Biochemical IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of a kinase inhibitor in a biochemical assay.

Caption: Workflow for biochemical IC50 determination of a kinase inhibitor.

References

- 1. promega.com [promega.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 6. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

The Role of Trk-IN-28 in Neurotrophin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-28, also identified as compound 30f, is a potent and selective inhibitor of Tropomyosin receptor kinases (Trks).[1][2] The Trk family, comprising TrkA, TrkB, and TrkC, are high-affinity receptor tyrosine kinases for neurotrophins, a class of growth factors crucial for the development, function, and survival of neurons.[3][4] The binding of neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3) to their respective Trk receptors initiates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are fundamental in regulating cell proliferation, differentiation, and apoptosis.[5][6]

Dysregulation of the neurotrophin/Trk signaling axis has been implicated in a variety of neurological disorders and cancers. Consequently, small molecule inhibitors of Trk kinases, like this compound, are invaluable tools for dissecting the intricate roles of neurotrophin signaling in both physiological and pathological states. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and its application as a research tool in neurotrophin studies.

Mechanism of Action and Biochemical Profile

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of Trk receptors to block their autophosphorylation and subsequent activation of downstream signaling pathways. Its efficacy has been demonstrated against wild-type Trk and clinically relevant mutant forms that confer resistance to other Trk inhibitors.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Inhibitory Activity of this compound [1][2]

| Target | IC50 (nM) |

| Trk (Wild-Type) | 0.55 |

| Trk G595R Mutant | 25.1 |

| Trk G667C Mutant | 5.4 |

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cell Lines [1][2]

| Cell Line | Expressed Fusion Protein | IC50 (nM) |

| Ba/F3-ETV6-TRKAWT | ETV6-TrkA (Wild-Type) | 9.5 |

| Ba/F3-ETV6-TRKBWT | ETV6-TrkB (Wild-Type) | 3.7 |

| Ba/F3-LMNA-TRKG595R | LMNA-TrkA (G595R Mutant) | 205.0 |

| Ba/F3-LMNA-TRKAG667C | LMNA-TrkA (G667C Mutant) | 48.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the typical experimental protocols used to characterize the activity of Trk inhibitors like this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

-

Reaction Setup : In a 384-well plate, a reaction mixture is prepared containing the purified Trk kinase domain, a specific peptide substrate, and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Inhibitor Addition : this compound is serially diluted and added to the reaction wells. A DMSO control (vehicle) is also included.

-

Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection : The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. This is achieved by converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.

-

Data Analysis : The luminescent signal is read using a plate reader. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Ba/F3 Cells)

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be genetically engineered to express a constitutively active Trk fusion protein, thereby rendering its proliferation dependent on Trk signaling and independent of IL-3.[7]

-

Cell Culture and Seeding : Ba/F3 cells expressing the Trk fusion protein of interest are cultured in appropriate media without IL-3. Cells are then seeded into 96-well plates at a predetermined density.

-

Compound Treatment : this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

-

Incubation : The plates are incubated for a period of 72 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis : The luminescent signal is measured, and the IC50 value for anti-proliferative activity is determined by plotting the percentage of cell viability against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

Neurotrophin/Trk Signaling Pathway

Experimental Workflow for this compound Characterization

Conclusion

This compound is a valuable chemical probe for the study of neurotrophin signaling. Its high potency against wild-type and mutant Trk kinases allows for the effective inhibition of this pathway in both in vitro and cellular models. The data and protocols presented in this guide are intended to provide researchers with the necessary information to utilize this compound in their investigations into the multifaceted roles of Trk signaling in health and disease. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile, which will be critical for its potential translation into therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Frontiers | Neurotrophin signalling in the human nervous system [frontiersin.org]

- 4. ccr.cancer.gov [ccr.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. George Yancopoulos - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Investigating Oncogenic TRK Fusions with Trk-IN-28

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies used to investigate the efficacy and mechanism of action of Trk-IN-28, a potent inhibitor of Tropomyosin receptor kinase (TRK) fusions. Oncogenic fusions involving the NTRK genes are key drivers in a variety of cancers, leading to constitutively active TRK kinase signaling and promoting tumor growth. This compound has emerged as a valuable tool for studying and potentially treating these malignancies.

Introduction to Oncogenic TRK Fusions and this compound

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein.[1][2] This fusion event leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving downstream signaling pathways critical for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[1][2]

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of TRK kinases, thereby blocking their catalytic activity.[3] It has shown potent inhibitory activity against both wild-type TRK and clinically relevant mutant forms that confer resistance to first-generation inhibitors.[3]

Data Presentation: this compound Inhibitory Activity

The following tables summarize the reported in vitro potency of this compound against various TRK proteins and cell lines harboring TRK fusions.

Table 1: Biochemical Inhibitory Activity of this compound [3]

| Target | IC50 (nM) |

| TRKWT | 0.55 |

| TRKG595R | 25.1 |

| TRKG667C | 5.4 |

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells [3]

| Cell Line | Fusion Protein | IC50 (nM) |

| Ba/F3-ETV6-TRKAWT | ETV6-TRKA | 9.5 |

| Ba/F3-ETV6-TRKBWT | ETV6-TRKB | 3.7 |

| Ba/F3-LMNA-TRKG595R | LMNA-TRKA G595R | 205.0 |

| Ba/F3-LMNA-TRKAG667C | LMNA-TRKA G667C | 48.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro TRK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinase domains.

Materials:

-

Recombinant human TRK kinase domain (e.g., TRKA, TRKB, or TRKC)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 384-well plate, add the TRK kinase and the kinase substrate to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation (Viability) Assay

This assay assesses the ability of this compound to inhibit the growth of cancer cells harboring TRK fusions. The KM12 human colorectal carcinoma cell line, which expresses the TPM3-NTRK1 fusion protein, is a relevant model.[4][5][6] Ba/F3 murine pro-B cells engineered to express specific TRK fusions are also commonly used.[7][8][9]

Materials:

-

TRK fusion-positive cell line (e.g., KM12 or engineered Ba/F3 cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the TRK fusion-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the serially diluted this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of TRK Signaling Pathway

This method is used to determine the effect of this compound on the phosphorylation status of TRK and its downstream signaling proteins.

Materials:

-

TRK fusion-positive cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][11]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).

-

Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture TRK fusion-positive cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Oncogenic TRK Fusion Signaling and Inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for Evaluating this compound Efficacy.

References

- 1. The Impact of ETV6-NTRK3 Oncogenic Gene Fusions on Molecular and Signaling Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 9. Human ETV6-NTRK2 Stable Cell Line - BaF3 (CSC-RO0359) - Creative Biogene [creative-biogene.com]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

Methodological & Application

Application Notes and Protocols for Trk-IN-28 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling has been implicated in various diseases, including cancer and neurological disorders. Trk-IN-28 is a potent inhibitor of Trk kinases, demonstrating significant activity against both wild-type and mutant forms of the receptors.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other Trk inhibitors.

Trk Signaling Pathway

Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB), Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their kinase domains.[1] This activation initiates a cascade of downstream signaling events through pathways such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation.[4]

Caption: Trk Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

The inhibitory activity of this compound against various Trk kinases and in cell-based proliferation assays is summarized in the table below.

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| TrkWT | Biochemical | 0.55 | - | [2][3] |

| TrkG595R | Biochemical | 25.1 | - | [2][3] |

| TrkG667C | Biochemical | 5.4 | - | [2][3] |

| Ba/F3-ETV6-TrkAWT | Proliferation | 9.5 | Ba/F3 | [2] |

| Ba/F3-ETV6-TrkBWT | Proliferation | 3.7 | Ba/F3 | [2] |

| Ba/F3-LMNA-TrkG595R | Proliferation | 205.0 | Ba/F3 | [2] |

| Ba/F3-LMNA-TrkAG667C | Proliferation | 48.3 | Ba/F3 | [2] |

Experimental Protocols

Ba/F3 Cell Proliferation Assay

This assay is used to determine the anti-proliferative activity of Trk inhibitors in a cellular context. Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival and proliferation.[1] When engineered to express a constitutively active Trk fusion protein, their survival becomes dependent on Trk signaling, making them an ideal model to screen for Trk inhibitors.[4][5]

Materials:

-

Ba/F3 cells stably expressing a Trk fusion protein (e.g., ETV6-TrkA)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound or other test compounds

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well white, clear-bottom assay plates

Protocol:

-

Cell Culture: Culture the Ba/F3-Trk cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating:

-

Wash the cells with PBS to remove any residual IL-3.

-

Resuspend the cells in assay medium (RPMI-1640 with 1% FBS) to a density of 2 x 105 cells/mL.

-

Add 50 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).

-

-

Compound Preparation and Addition:

-

Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 µM.

-

Further dilute the compound serial dilutions in assay medium.

-

Add 50 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.5%. Include wells with vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Caption: Ba/F3 Cell Proliferation Assay Workflow.

Trk Phosphorylation Assay (Cellular ELISA)

This assay measures the inhibition of Trk autophosphorylation in a cellular context.

Materials:

-

Cells endogenously expressing a Trk receptor (e.g., SH-SY5Y for TrkA/TrkB) or engineered to overexpress a specific Trk receptor.

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Neurotrophin ligand (e.g., NGF for TrkA)

-

This compound or other test compounds

-

DMSO (vehicle control)

-

96-well clear-bottom cell culture plates

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Quenching solution (e.g., 1% H2O2 in wash buffer)

-

Blocking buffer (e.g., 5% BSA in wash buffer)

-

Primary antibodies: anti-phospho-Trk (specific for the phosphorylated receptor) and anti-total-Trk

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

-

Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours and culture overnight.

-

Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.

-

Compound Treatment: Pretreat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Neurotrophin Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for TrkA) for 10-15 minutes at 37°C. Include an unstimulated control.

-

Cell Fixation and Permeabilization:

-

Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells three times with wash buffer.

-

Quench endogenous peroxidase activity with quenching solution for 20 minutes.

-

Wash the cells three times with wash buffer.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (anti-phospho-Trk) overnight at 4°C. In parallel wells, incubate with anti-total-Trk antibody for normalization.

-

Wash the cells three times with wash buffer.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells five times with wash buffer.

-

-

Detection:

-

Add TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Normalize the phospho-Trk signal to the total-Trk signal for each condition.

-

Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Caption: Cellular Trk Phosphorylation Assay Workflow.

References

- 1. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. carnabio.com [carnabio.com]

Application Notes: Trk-IN-28 in Cancer Cell Lines

Introduction

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (RTKs) comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are crucial for the development and function of the nervous system.[1][] In various cancers, chromosomal rearrangements can lead to the formation of Trk fusion proteins, resulting in ligand-independent, constitutive activation of the kinase.[1][3] This aberrant signaling drives tumor growth and survival by activating downstream pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways.[1][4][5] Consequently, Trk fusions are recognized as oncogenic drivers in a wide range of tumors, making Trk proteins attractive therapeutic targets.[][3]

Trk-IN-28: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of Trk kinases. It functions by competing with ATP for the binding site in the catalytic kinase domain of the Trk protein, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[] This inhibition blocks the pro-proliferative and anti-apoptotic signals essential for the survival of Trk-dependent cancer cells, ultimately leading to cell growth arrest and apoptosis.[5][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against wild-type and mutated Trk kinases.

| Kinase Target | IC50 (nM) |

| TRKWT | 0.55 |

| TRKG595R | 25.1 |

| TRKG667C | 5.4 |

| Data sourced from MedchemExpress and CymitQuimica.[7][8] |

Table 2: Anti-proliferative Activity of a this compound Analog (TRK-IN-2)

This table shows the anti-proliferative IC50 values of a closely related compound, TRK-IN-2, against Ba/F3 cells engineered to express various ETV6-TRK fusion proteins. These cell lines are dependent on the Trk fusion for their proliferation and survival.

| Cell Line | IC50 (nM) |

| Ba/F3-ETV6-TRKAWT | 9.5 |

| Ba/F3-ETV6-TRKBWT | 3.7 |

| Ba/F3-LMNA-TRKG595R | 205.0 |

| Ba/F3-LMNA-TRKAG667C | 48.3 |

| Data sourced from MedchemExpress and CymitQuimica.[7][8] |

Signaling Pathway Visualization

References

- 1. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trk receptor inhibition induces apoptosis of proliferating but not quiescent human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cymitquimica.com [cymitquimica.com]

Application Note: Western Blot Protocol for Monitoring p-TRK Inhibition by Trk-IN-28

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Tropomyosin receptor kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Upon binding to their respective neurotrophin ligands, TRK receptors dimerize and autophosphorylate on specific tyrosine residues, initiating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][3] Dysregulation of TRK signaling is implicated in various cancers, making TRK inhibitors a promising class of therapeutic agents.[2] Trk-IN-28 is a potent and selective inhibitor of TRK kinases. This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of TRK (p-TRK) in cultured cells following treatment with this compound, a critical method for assessing the inhibitor's efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRK signaling pathway and the experimental workflow for the Western blot protocol.

Experimental Protocol

This protocol is designed for assessing the inhibition of TRK phosphorylation in a suitable cell line, such as PC12 cells (which endogenously express TrkA) or NIH/3T3 cells engineered to overexpress a specific TRK family member.

Materials and Reagents

-

Cell Line: PC12, NIH/3T3-TrkA, NIH/3T3-TrkB, or NIH/3T3-TrkC

-

Cell Culture Media and Supplements: (e.g., DMEM, RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin)

-

This compound (Stock solution prepared in DMSO)

-

Neurotrophin: (e.g., NGF for TrkA, BDNF for TrkB)

-

Lysis Buffer: (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein Assay Reagent: (e.g., BCA or Bradford assay kit)

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

-

Running Buffer: (e.g., MOPS or MES SDS Running Buffer)

-

Transfer Buffer: (e.g., Tris-Glycine with 20% methanol)

-

Membranes: PVDF or Nitrocellulose

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-TRK (specific to the relevant phosphorylation site, e.g., p-TrkA Tyr490)

-

Rabbit or Mouse anti-total-TRK

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent Substrate: (e.g., ECL substrate)

-

Imaging System: Chemiluminescence imager

Methodology

-

Cell Culture and Treatment:

-

Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

-

Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal levels of receptor phosphorylation.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

-

Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for PC12 cells) for 10-15 minutes to induce TRK phosphorylation. A non-stimulated control group should also be included.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane according to the manufacturer's instructions for your transfer apparatus.[1]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]

-

Incubate the membrane with the primary antibody against p-TRK, diluted in 5% BSA in TBST, overnight at 4°C.[5]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total TRK and a loading control like β-actin.[6]

-

Quantify the band intensities using densitometry software. Calculate the ratio of p-TRK to total TRK for each sample.

-

Data Presentation

The following table presents representative quantitative data from a dose-response experiment with this compound. The data illustrates the expected decrease in the p-TRK/Total TRK ratio with increasing concentrations of the inhibitor.

| This compound Conc. (nM) | p-TRK (Densitometry Units) | Total TRK (Densitometry Units) | p-TRK / Total TRK Ratio | % Inhibition |

| 0 | 15,000 | 15,500 | 0.97 | 0% |

| 1 | 12,500 | 15,300 | 0.82 | 15% |

| 10 | 7,800 | 15,600 | 0.50 | 48% |

| 100 | 2,100 | 15,400 | 0.14 | 86% |

| 1000 | 500 | 15,500 | 0.03 | 97% |

Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of the experiment.

Conclusion

This application note provides a comprehensive protocol for utilizing Western blotting to assess the inhibitory activity of this compound on TRK receptor phosphorylation. By following this detailed methodology, researchers can effectively quantify the dose-dependent or time-course effects of this compound and other potential TRK inhibitors, which is a critical step in the drug development process for TRK-targeted therapies.

References

- 1. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TrkA/TrkB/TrkC Recombinant Monoclonal Antibody (RM423) (MA5-36218) [thermofisher.com]

- 5. Phospho-TrkA (Tyr490)/TrkB (Tyr516) (C35G9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Trk-IN-28: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-28 is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are key players in neuronal development and function, and their aberrant activation through gene fusions or mutations has been identified as a driver in a variety of cancers. This compound offers a valuable tool for researchers investigating the role of TRK signaling in cancer biology and for the preclinical development of targeted cancer therapies. This document provides detailed application notes and protocols for the effective use of this compound in experimental settings.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

| Property | Value |

| Molecular Weight | 485.53 g/mol |

| Formula | C₂₇H₂₅F₂N₇ |

| Appearance | Solid |

| Solubility | |

| DMSO | Soluble (See preparation protocol) |

| Ethanol | Limited Solubility |

| Water | Insoluble |

Note: While specific quantitative solubility data for this compound is not widely published, similar kinase inhibitors exhibit good solubility in DMSO, often in the range of 100-125 mg/mL. It is recommended to perform a small-scale solubility test to confirm the optimal concentration for your specific stock solution.

Biological Activity

This compound demonstrates potent inhibitory activity against both wild-type and clinically relevant mutant forms of TRK kinases.

| Target | IC₅₀ |

| TRK WT | 0.55 nM |

| TRK G595R | 25.1 nM |

| TRK G667C | 5.4 nM |

Signaling Pathway

This compound exerts its effects by inhibiting the TRK signaling pathway. Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The three major signaling arms of the TRK pathway are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

Experimental Protocols

Stock Solution Preparation

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 485.53 g/mol * 1 mL * (1 g / 1000 mg) * (1 L / 1000 mL) = 4.8553 mg Adjust the mass and volume as needed for your desired stock concentration and volume.

-

Dissolve this compound in DMSO:

-

Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Cell Viability Assay (MTT-based)

This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines with known TRK fusions.

Materials:

-

TRK fusion-positive cancer cell line (e.g., KM12, CUTO-3)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Troubleshooting

-

Precipitation of this compound in media: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid precipitation. If precipitation occurs, try preparing a more dilute stock solution.

-

High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.

-

Inconsistent results: Ensure accurate cell seeding and consistent incubation times. Use a multichannel pipette for adding reagents to minimize well-to-well variability.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All waste should be disposed of in accordance with institutional and local regulations.

Application Notes and Protocols for Immunohistochemistry with Trk-IN-28 Treated Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction